N-[6-(Aminomethyl)pyridin-2-YL]propanamide
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Overview
Description
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]propanamide typically involves the reaction of 2-aminopyridine with a suitable acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
N-[6-(Aminomethyl)pyridin-2-YL]propanamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds are also derived from 2-aminopyridine and have diverse medicinal applications.
Uniqueness
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of pharmacologically active molecules make it a valuable compound in scientific research and industrial applications.
Biological Activity
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an aminomethyl group, which contributes to its biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator, modulating the activity of these targets and influencing several biological pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied as an enzyme inhibitor, particularly in relation to dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
- Receptor Modulation: It interacts with various receptors, potentially influencing signaling pathways related to pain perception and inflammation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures showed significant cytotoxic effects against MCF-7 breast cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Pain Modulation
This compound has also been investigated for its potential as a pain modulator. In vivo studies have shown that it can antagonize TRPV1 receptors, which are involved in pain sensation. This suggests a potential application in pain management therapies .
Case Studies
- Dihydrofolate Reductase Inhibition : A study by Queener et al. evaluated the compound's efficacy as a lipophilic inhibitor of DHFR, highlighting its potential role in cancer treatment by disrupting folate metabolism necessary for DNA synthesis .
- TRPV1 Antagonism : Research into related pyridine derivatives indicated that modifications could enhance binding affinity to TRPV1 receptors, suggesting that this compound might be optimized for better analgesic properties .
Comparative Analysis
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3,(H,11,12,13) |
InChI Key |
KQRRHDZPVWNYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
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